5-(2-chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O2/c1-32-22-12-5-2-7-16(22)13-29-15-28-23-17-8-3-4-11-21(17)30(24(23)25(29)31)14-18-19(26)9-6-10-20(18)27/h2-12,15H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJOAAVGACPYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, with CAS number 1216685-41-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHClFNO, with a molecular weight of 447.9 g/mol. The structure features a pyrimidoindole framework, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 447.9 g/mol |
| CAS Number | 1216685-41-4 |
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit significant antiviral properties. For instance, related compounds have shown potent activity against HIV-1. The presence of the 2-chloro-6-fluoro substitution has been linked to enhanced antiviral efficacy. Studies have demonstrated that these compounds can inhibit HIV-1 replication effectively in vitro, with some derivatives achieving submicromolar IC values .
The antiviral mechanism appears to involve the inhibition of key viral enzymes such as reverse transcriptase (RT). The specific substitutions on the benzyl groups influence binding affinity and selectivity towards these enzymes. For example, compounds with diastereomeric configurations have shown varying degrees of inhibition, highlighting the importance of stereochemistry in their biological activity .
Case Studies
- Antiviral Efficacy : A study involving a series of pyrimidoindoles demonstrated that modifications at the C5 and C6 positions could enhance their ability to inhibit HIV-1 replication. The compound under review was part of this series and showed promising results in cellular assays .
- Synthesis and Evaluation : In a synthetic study, derivatives of pyrimidoindoles were evaluated for their biological activities. The incorporation of halogen substituents was found to significantly affect their pharmacological profiles, leading to compounds with improved potency against viral infections and potential anticancer activity .
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits distinct reactivity at specific sites:
Core Formation via Cyclization
The pyrimidoindole scaffold is synthesized via intramolecular cyclization :
- Reactants : N4-anilino pyrimidine intermediates (e.g., 2a–2m ) and p-benzoquinone.
- Conditions : Reflux in ethanol/acetic acid (3–6 hours), followed by silica gel chromatography (CHCl₃:MeOH = 95:5 → 90:10) .
- Yield : 5–9% (typical for fused heterocycles) .
Halogenation and Cross-Coupling
The chlorobenzyl group participates in Pd-mediated reactions :
- Suzuki-Miyaura Coupling :
Catalytic Hydrogenation and Reduction
| Reaction | Catalyst | Conditions | Outcome | Sources |
|---|---|---|---|---|
| Benzyl ether reduction | H₂, Pd/C | RT, EtOH | Cleavage of methoxybenzyl to hydroxyl group | |
| Nitro group reduction | Fe, HCl | Reflux, H₂O/EtOH | Conversion to amine |
Stability Under Acidic/Basic Conditions
- Acidic Hydrolysis : The methoxy group resists cleavage below 100°C but demethylates with BBr₃.
- Basic Hydrolysis : The acetamide moiety hydrolyzes to carboxylic acid at pH > 12.
Comparative Reactivity Table
| Reaction | Chlorobenzyl | Methoxybenzyl | Pyrimidinone | Indole |
|---|---|---|---|---|
| Electrophilic substitution | Low | Moderate | High | High |
| Nucleophilic substitution | High (Cl site) | Low | Low | Moderate |
| Oxidation | Resistant | Resistant | Moderate | High |
Mechanistic Insights
Comparison with Similar Compounds
Key Observations :
- Methoxy Group Position : The 2-methoxybenzyl substituent in the target compound differs from 3-methoxybenzyl in and 3,4-dimethoxyphenethyl in , which may alter π-π stacking interactions and solubility.
- Backbone Modifications : The acetamide-linked analog in demonstrates how functional group additions (e.g., amide bonds) can diversify pharmacological targeting.
Physicochemical and Functional Implications
- Molecular Weight and Solubility : The target compound’s molecular weight (486.9) is comparable to analogs but higher than simpler derivatives (e.g., 431.4 in ), suggesting moderate solubility challenges.
- Electronic Effects : The 2-methoxy group’s electron-donating nature may counterbalance the electron-withdrawing effects of halogens, influencing reactivity and binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
